

Technical Guide: Physical and Chemical Properties of (2-(Diphenylphosphino)phenyl)methanamine

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Compound of Interest

Compound Name: (2-(Diphenylphosphino)phenyl)methanamine

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Introduction

(2-(Diphenylphosphino)phenyl)methanamine, with the CAS number 177263-77-3, is a organophosphorus compound that belongs to the class of phosphine ligands. These ligands are of significant interest in coordination chemistry and catalysis due to the presence of a phosphorus atom with a lone pair of electrons, which can readily coordinate to transition metals. The unique structural combination of a diphenylphosphino group and a methanamine moiety on a phenyl ring imparts specific electronic and steric properties to the molecule, making it a valuable ligand in various catalytic reactions, particularly in cross-coupling reactions. This technical guide provides a summary of its known physical properties, a representative experimental protocol for the synthesis of a closely related analog, and a visualization of a key catalytic cycle where such ligands are employed.

Core Physical and Chemical Properties

While some specific experimental data for **(2-(Diphenylphosphino)phenyl)methanamine** are not readily available in the public domain, the following table summarizes its fundamental properties based on available data and predictions.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₈ NP	--INVALID-LINK--[1]
Molecular Weight	291.33 g/mol	--INVALID-LINK--
Purity	≥95.0%	--INVALID-LINK--[2]
Appearance	Not explicitly stated, but related compounds are white to off-white solids.	
Melting Point	No data available	
Boiling Point	No data available	
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. Limited solubility in water and alcohols.	
Storage Conditions	Store in a dark place under an inert atmosphere at 2-8°C.	
Predicted XlogP	3.5	--INVALID-LINK--[1]
Monoisotopic Mass	291.11768 Da	--INVALID-LINK--[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of **(2-(Diphenylphosphino)phenyl)methanamine** is not readily available. However, the following is a representative procedure for the synthesis of a structurally similar compound, 2-(diphenylphosphino)benzenamine, which can provide insight into the potential synthetic route.

Synthesis of 2-(diphenylphosphino)benzenamine[5]

Materials:

- Diphenylphosphine

- ortho-Iodoaniline
- Acetonitrile
- Triethylamine
- Tetrakis(triphenylphosphine)palladium(0)
- Deionized water
- Dichloromethane

Procedure:

- To a 100 mL round-bottom flask under a nitrogen atmosphere, sequentially add diphenylphosphine (2.07 mL, 11.9 mmol), a solution of ortho-iodoaniline (2.6092 g, 11.9 mmol) in acetonitrile (30 mL), and triethylamine (1.73 mL, 11.9 mmol).
- Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1412 g, 0.12 mmol, catalyst) in acetonitrile (10 mL) to the reaction mixture.
- Add deionized water (10 mL) to the flask.
- Heat the mixture under reflux for 34 hours.
- After cooling to room temperature, concentrate the mixture.
- Add water and dichloromethane to the residue.
- Separate the organic phase and remove the solvent to obtain the crude product.
- The resulting product, 2-(diphenylphosphino)benzenamine, can be purified by column chromatography.

Characterization Data for 2-(diphenylphosphino)benzenamine:[3]

- Appearance: White solid

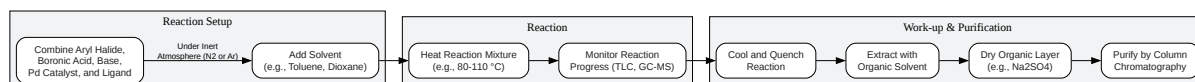
- ^1H NMR (399.9 MHz, CDCl_3): δ 7.40-7.28 (m, 10H), 7.21-7.14 (m, 1H), 6.79-6.73 (m, 1H), 6.71-6.65 (m, 2H), 4.14 (br, 2H)
- ^{13}C NMR (125.8 MHz, CDCl_3): δ 151.6 (d, $J = 19.8$ Hz), 136.3 (d, $J = 9.2$ Hz), 135.1, 133.8 (d, $J = 8.2$ Hz), 134.4 (d, $J = 8.0$ Hz), 131.3, 129.0, 119.6 (d, $J = 8.0$ Hz), 119.0, 115.7 (d, $J = 14.2$ Hz)
- ^{31}P NMR (161 MHz, CDCl_3): δ -19.65

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

Phosphine ligands like **(2-(Diphenylphosphino)phenyl)methanamine** are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a versatile method for forming carbon-carbon bonds. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

General Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for phosphine ligands.

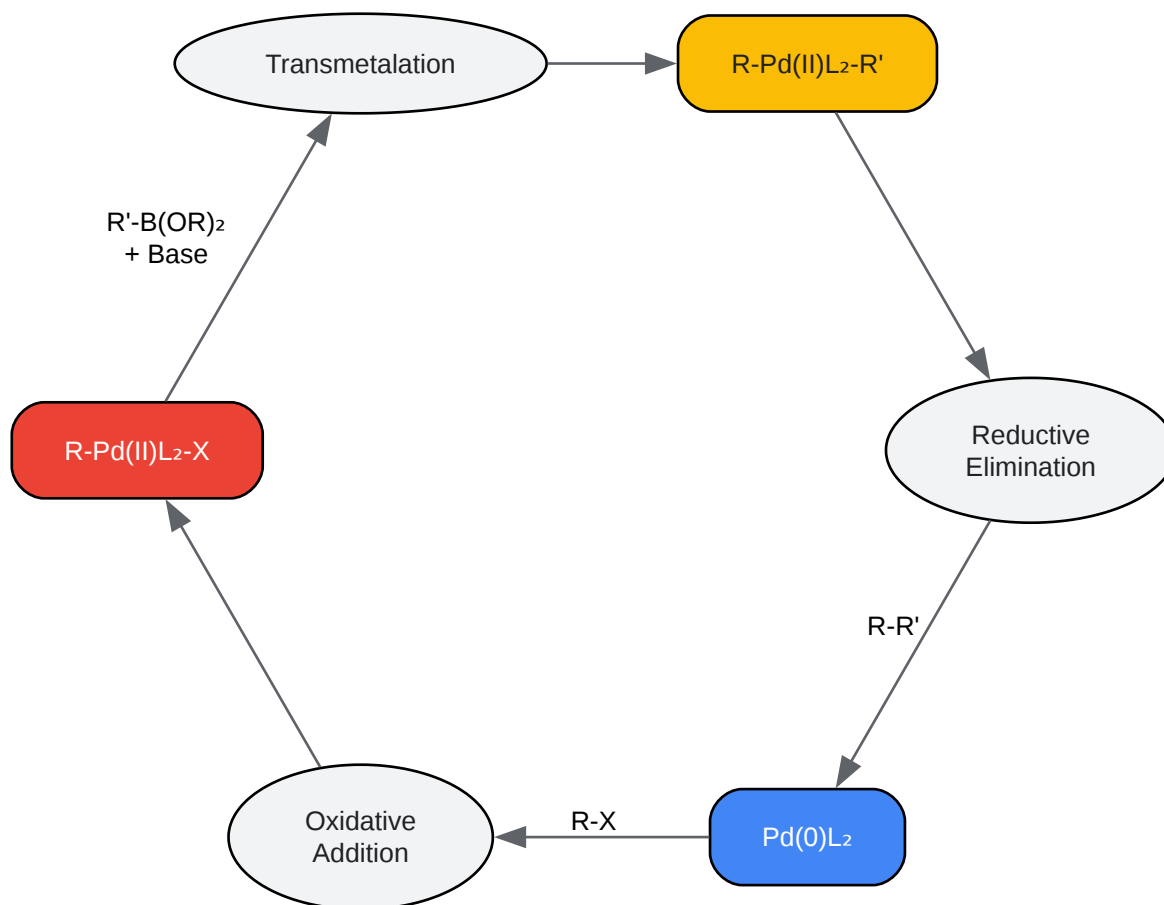


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A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps where the phosphine ligand plays a critical role in stabilizing the palladium intermediates.



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

- **Oxidative Addition:** The active Pd(0) catalyst, stabilized by the phosphine ligand (L), reacts with an organic halide (R-X) to form a Pd(II) intermediate.[4]
- **Transmetalation:** The organic group (R') from the organoboron reagent (R'-B(OR)_2) is transferred to the palladium center, displacing the halide (X). This step is often facilitated by a base.[4]
- **Reductive Elimination:** The two organic groups (R and R') on the palladium center are coupled and eliminated from the complex, forming the desired C-C bond and regenerating

the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

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